Progenin II

Description

Contextualization as a Naturally Occurring Steroidal Saponin (B1150181)

Progenin II is classified as a spirostanol (B12661974) saponin. nih.gov Spirostanol saponins (B1172615) are a major subgroup of steroidal saponins, widely distributed in the plant kingdom, particularly in the genus Dioscorea. nih.gov These compounds are of interest to chemists and pharmacologists due to their diverse biological activities. nih.gov

This compound has been identified as a constituent of Dioscorea villosa (wild yam) and Dioscorea panthaica. nih.govresearchgate.net The genus Dioscorea is well-known for its rich content of steroidal saponins, which have been utilized in traditional medicine and as precursors for the synthesis of steroid hormones. nih.gov

Historical Overview of Initial Discovery and Academic Interest

The initial identification of this compound in Dioscorea villosa can be attributed to the work of Sautour and coworkers, as documented in publications from 2006. nih.gov In their investigations of the chemical constituents of this plant, they identified this compound alongside five other saponins: protodioscin, methyl protodioscin, parrisaponin, dioscin, and progenin III. nih.gov Despite its identification, this compound has not been the subject of extensive academic interest, and research specifically focused on this compound remains limited.

Properties

CAS No. |

19057-68-2 |

|---|---|

Molecular Formula |

C39H62O12 |

Molecular Weight |

722.913 |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C39H62O12/c1-18-8-13-39(46-17-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-33(45)31(43)34(27(16-40)49-36)50-35-32(44)30(42)29(41)20(3)47-35/h6,18-20,22-36,40-45H,7-17H2,1-5H3/t18-,19+,20+,22+,23-,24+,25+,26+,27-,28+,29+,30-,31-,32-,33-,34-,35+,36-,37+,38+,39-/m1/s1 |

InChI Key |

ZUMDKMTZYHACBK-HCTICQNOSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)C)C)C)OC1 |

Origin of Product |

United States |

Chemical and Physical Properties

Molecular Structure and Stereochemistry

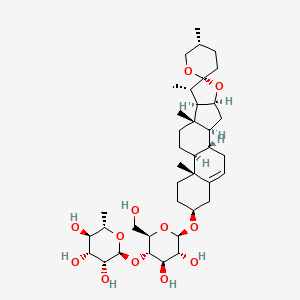

The molecular structure of this compound consists of a steroidal aglycone and a sugar moiety. The systematic IUPAC name for this compound is (2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol.

Physicochemical Characteristics

The physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₉H₆₂O₁₂ |

| Molecular Weight | 722.9 g/mol |

| IUPAC Name | (2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

| SMILES | C[C@@H]1CC[C@@]2(C@HC)OC1 |

Biosynthesis and Chemical Synthesis

Putative Biosynthetic Pathway in Host Organisms

A specific biosynthetic pathway for this compound has not been elucidated. However, it is presumed to follow the general pathway for steroidal saponin (B1150181) biosynthesis in plants. This pathway begins with the cyclization of 2,3-oxidosqualene (B107256) to form a steroidal skeleton. This is followed by a series of enzymatic modifications, including hydroxylation, oxidation, and glycosylation, to produce the final saponin structure. The specific enzymes and intermediates involved in the biosynthesis of this compound in Dioscorea species are yet to be identified.

Laboratory-Based Synthetic Approaches

There are no published reports detailing the laboratory-based chemical synthesis of this compound. The structural complexity of steroidal saponins (B1172615), with their multiple stereocenters and glycosidic linkages, makes their total synthesis a challenging endeavor.

Biological Activities and Mechanistic Investigations

In Vitro Cytotoxicity and Anticancer Potency

Progenin II has demonstrated notable cytotoxic effects across a range of cancer cell lines, indicating a promising anticancer potency.

Evaluation Across Various Cell Lines and Cellular Models

Studies have evaluated the cytotoxic potential of this compound, particularly its metabolites, against several cancer cell lines. This compound, identified as metabolite 5 in these investigations, along with metabolites 2, 3, and 4, exhibited significant cytotoxicity. The IC50 values for these compounds against A375 (human malignant melanoma), L929 (mouse fibroblast), and HeLa (human cervical cancer) cell lines ranged from 1.18 μM to 17.88 μM. thieme-connect.com Among these, Metabolite 2 displayed the strongest cytotoxic activity across all tested cell lines, with specific IC50 values of 1.23 ± 0.82 μM for A375, 1.56 ± 1.03 μM for L929, and 1.18 ± 0.76 μM for HeLa. thieme-connect.com These findings highlight this compound's potential as an anticancer agent.

Table 1: In Vitro Cytotoxicity of this compound and Metabolites

| Cancer Cell Line | Cell Type | IC50 Value (μM) | Reference |

| A375 | Melanoma | 1.18 - 17.88 | thieme-connect.com |

| L929 | Fibroblast | 1.18 - 17.88 | thieme-connect.com |

| HeLa | Cervical Cancer | 1.18 - 17.88 | thieme-connect.com |

| Metabolite 2 | N/A | 1.23 ± 0.82 | thieme-connect.com |

| Metabolite 2 | N/A | 1.56 ± 1.03 | thieme-connect.com |

| Metabolite 2 | N/A | 1.18 ± 0.76 | ** thieme-connect.com |

Note: The range 1.18 - 17.88 μM applies to metabolites 2-5, with this compound identified as metabolite 5. Metabolite 2 exhibited the strongest activity within this range.

Elucidation of Cell Death Mechanisms

While direct mechanistic studies specifically on this compound are limited, research on related steroidal saponins (B1172615), such as Progenin III, suggests potential involvement in various cell death pathways. Progenin III has been shown to induce apoptosis, autophagy, and necroptosis in cancer cell lines. nih.gov The induction of apoptosis in Progenin III studies was associated with caspase 3/7 activation, alterations in mitochondrial membrane potential (MMP), and increased reactive oxygen species (ROS) production. nih.gov Given this compound's classification as a steroidal saponin (B1150181), it is plausible that it may engage similar cell death pathways, although direct experimental confirmation for this compound is still developing.

Modulation of Intracellular Signaling Pathways

Investigations into the mechanisms of cytotoxic compounds often explore their impact on key cellular signaling pathways. Studies on related saponins, like Progenin III, indicate a potential modulation of mitochondrial function, evidenced by decreased mitochondrial membrane potential and increased ROS production. nih.gov These cellular events are critical in initiating cell death cascades. While specific pathways modulated by this compound concerning DNA damage response or other signaling cascades are not extensively detailed in the provided literature, the observed cytotoxic effects suggest interactions with cellular processes that regulate cell survival and death. Further research is needed to elucidate the precise signaling pathways influenced by this compound.

Other Reported Biological Activities

Beyond its cytotoxic and anticancer potential, this compound has also been reported to exhibit antibacterial activity. d-nb.info This activity, observed with MIC values of 3.9 μg/mL for certain isolates, indicates a broader spectrum of biological relevance for this compound. However, specific mechanistic details regarding its antibacterial action are not extensively elaborated in the provided search results.

Compound List:

this compound

Progenin III

Metabolite 2

Metabolite 3

Metabolite 4

Metabolite 5

Pseudoprotodioscin

Dioscin

Doxorubicin (Reference compound)

Mithramycin (Reference compound)

Structure Activity Relationship Sar Analysis of Progenin Ii and Analogues

Influence of Aglycone Moiety Modifications on Bioactivity (e.g., presence/absence of double bonds and hydroxyl groups)

The aglycone, the non-sugar part of a saponin (B1150181), plays a significant role in determining its bioactivity. For spirostanol (B12661974) saponins (B1172615), including Progenin II, the presence or absence of specific functional groups and structural features on the aglycone, such as double bonds and hydroxyl groups, has been observed to impact their biological effects, particularly cytotoxicity researchgate.net.

Research indicates that spirostanol saponins possessing double bonds at the C-5 and C-6 positions of the aglycone, coupled with the absence of a hydroxyl group at C-17, tend to exhibit significant cytotoxic effects researchgate.net. This compound falls into this category, alongside compounds like gracillin (B1672132) and dioscin, which are known for their potent cytotoxic activities against various cancer cell lines researchgate.netd-nb.info. Conversely, spirostanol saponins that lack double bonds at C-5 or C-6 but possess hydroxyl groups within the aglycone moiety generally display weaker cytotoxic activity researchgate.net. For instance, compounds with a 3β,17α-dihydroxyspirostane structure featuring a double bond between C-4 and C-5 have also been noted, with this compound demonstrating good antibacterial activity d-nb.info.

Advanced Analytical Methodologies for Research Applications

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are indispensable for evaluating the purity of chemical compounds and quantifying their presence in various biological and chemical matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are cornerstone methods in this regard. HPLC separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase, allowing for the resolution of complex mixtures researchgate.netumlub.plresearchgate.net. For Progenin II, HPLC is crucial for assessing its purity by separating it from synthesis byproducts or degradation products, with purity typically determined by the relative peak area of this compound compared to other detected components nih.gov. Quantitative analysis using HPLC involves constructing a calibration curve from known concentrations of this compound to accurately determine its concentration in samples, such as biological fluids or reaction mixtures researchgate.net. If this compound is sufficiently volatile or can be derivatized to enhance its volatility, GC can also be employed for purity and quantitative assessments, separating compounds based on their interactions with a stationary phase and a gaseous mobile phase umlub.pl. The reliability of these methods is often confirmed through validation parameters including linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery studies researchgate.net.

High-Resolution Mass Spectrometry in Metabolomic and Proteomic Profiling of Biological Systems Exposed to this compound

High-Resolution Mass Spectrometry (HRMS) is a sophisticated analytical tool vital for comprehensive profiling in metabolomics and proteomics, offering high sensitivity and mass accuracy. In metabolomic studies, HRMS coupled with chromatographic separation (e.g., LC-HRMS) enables the untargeted identification and quantification of a wide array of small molecules (metabolites) within biological samples researchgate.netnih.govnih.govplos.organimbiosci.org. When investigating biological systems exposed to this compound, HRMS can identify alterations in the metabolome, providing insights into how this compound influences metabolic pathways or its own metabolic fate researchgate.netnih.gov. Its precision in mass measurement allows for the accurate identification of compounds, even within complex biological environments, distinguishing between closely related molecules and identifying novel metabolites researchgate.netnih.gov. In proteomic profiling, HRMS is utilized to identify and quantify proteins in a sample, shedding light on the cellular response to this compound exposure researchgate.netnih.govfrontiersin.orgplos.orgplos.org. By analyzing the proteome of cells or tissues treated with this compound, researchers can pinpoint proteins whose expression levels change, thereby elucidating this compound's mechanism of action or its downstream biological effects researchgate.netplos.org. HRMS is particularly valuable for detecting low-abundance proteins and characterizing post-translational modifications, providing a detailed view of the proteomic landscape researchgate.netnih.gov.

Spectroscopic Techniques for Ligand-Target Interaction Studies

Spectroscopic methods are fundamental for characterizing the molecular interactions of compounds like this compound, particularly if it functions as a ligand or interacts with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structures and characterizing binding interactions, offering atomic-level detail on how a ligand binds to a protein, including its binding mode and affinity nih.govanu.edu.auglycopedia.eumdpi.comnih.govspringernature.com. UV-Visible (UV-Vis) absorption spectroscopy can detect changes in electronic transitions within molecules upon binding, providing information about the microenvironment of chromophores and the equilibrium of binding events nih.govandreabellelli.itnih.govjelsciences.comsciforschenonline.org. Fluorescence spectroscopy is a highly sensitive method that monitors alterations in fluorescence intensity, lifetime, or polarization upon ligand binding, commonly used to determine binding constants and study conformational changes jelsciences.comnih.govnih.govamazon.combmglabtech.comresearchgate.net. Surface Plasmon Resonance (SPR) is a label-free technique that measures molecular binding in real-time, yielding kinetic parameters such as association and dissociation rates, as well as equilibrium dissociation constants (KD), making it suitable for studying the binding of this compound to potential protein targets nih.govnih.govmdpi.comnicoyalife.comnih.gov. Collectively, these techniques enable researchers to map binding sites, quantify binding strength, and understand the dynamics of this compound's interactions with biological macromolecules.

Compound Names:

this compound

Progenin III

Future Research Perspectives and Methodological Advancements

Discovery of Novel Biological Targets and Therapeutic Applications

The primary mechanism of Progenin II identified to date is the direct inhibition of the pathological interaction between progerin and Lamin A. nih.govresearchgate.net This action leads to the clearance of progerin in cells, restoration of normal nuclear architecture, and amelioration of premature senescence phenotypes associated with HGPS. nih.govresearchgate.netnih.gov Research has demonstrated its efficacy in improving cardiac abnormalities and extending lifespan in mouse models of progeria. nih.govnih.gov

Future research will likely focus on identifying additional biological targets of this compound that may contribute to its therapeutic effects. While the progerin-lamin A interaction is central to HGPS pathology, the downstream consequences of progerin accumulation are vast, affecting cellular processes such as DNA repair, gene expression, and mitochondrial function. progeromics-ejprd2023.eu It is plausible that this compound's benefits extend beyond simply disrupting this single interaction.

Potential areas for discovering novel therapeutic applications include:

Cardiovascular Protection: Studies have already shown that this compound can restore cardiac function and correct arterial abnormalities in HGPS model mice. nih.gov Further investigation into its effects on specific cardiovascular cell types and pathways could reveal applications for more common age-related cardiovascular diseases where progerin accumulation is also observed.

Inflammatory Pathways: Research has suggested that this compound may have a beneficial impact on the interleukin-1 (IL-1) system, which is involved in inflammation. nih.gov This opens the possibility of exploring its use in chronic inflammatory diseases associated with aging.

General Anti-Aging: Progerin is also produced in healthy individuals as they age. prgst.com By selectively targeting this protein, this compound could potentially be explored as a therapeutic to combat aspects of the normal aging process, moving beyond its current focus on the rare disease of progeria. prgst.com

Development of Chemoenzymatic and Biosynthetic Approaches for Production

The current synthesis of this compound is a semi-synthetic process. It begins with the isolation of a precursor molecule, decursinol, from the roots of the plant Angelica gigas Nakai. nih.gov This natural product then undergoes chemical modification, where side chains are attached to form the final this compound compound. nih.gov

While effective, this method relies on the availability of the natural source and involves chemical synthesis steps. Future advancements could focus on more sustainable and efficient production methods through chemoenzymatic and biosynthetic strategies.

Chemoenzymatic Synthesis: This approach combines chemical synthesis with the use of enzymes as catalysts. nih.govchemrxiv.org Enzymes offer high stereo- and regioselectivity, which can simplify complex synthesis routes, reduce waste, and improve yields. nih.gov For this compound, enzymes could be used to perform specific modifications on the decursinol core or related intermediates, potentially streamlining the current synthetic process. nih.gov This could involve enzymatic acylation or other transformations to add the necessary side chains with high precision.

Biosynthetic Approaches: A more advanced goal would be the complete biosynthesis of this compound or its key precursors in microbial hosts like E. coli or yeast. This would involve identifying the biosynthetic gene cluster responsible for producing decursinol in Angelica gigas, transferring it to a host organism, and potentially engineering the pathway to produce this compound directly. This method would provide a renewable and scalable source of the compound, independent of plant harvesting.

These advanced manufacturing techniques could significantly reduce the cost and environmental impact of production, making the therapeutic more accessible if it proves successful in clinical trials.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

A deep and comprehensive understanding of this compound's mechanism of action requires a systems-level approach. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers the potential to move beyond a single target and understand the global cellular response to the drug. nih.govnih.govpreprints.org

While omics studies have been applied to understand HGPS pathology by comparing patient cells to healthy cells, applying these technologies to this compound-treated models is a critical next step. nih.govnih.gov

Transcriptomics (RNA-Seq): By analyzing the complete set of RNA transcripts, researchers can determine how this compound alters gene expression. This could confirm the downstream effects of inhibiting the progerin-lamin A interaction and potentially reveal unexpected off-target effects or new pathways modulated by the drug.

Proteomics: This involves the large-scale study of proteins. Proteomic analysis of cells treated with this compound could identify changes in protein expression, post-translational modifications, and protein-protein interactions. This would provide a more direct picture of the functional changes occurring within the cell in response to the drug.

Metabolomics: By studying the complete set of small-molecule metabolites, researchers can gain insight into how this compound affects cellular metabolism, which is known to be dysregulated in HGPS.

Multi-Omics Integration: The true power of this approach lies in integrating data from all omics levels. progeromics-ejprd2023.eu For example, a change in gene expression (transcriptomics) can be correlated with changes in the corresponding protein levels (proteomics) and subsequent metabolic shifts (metabolomics). This integrated analysis can provide a highly detailed and robust model of this compound's mechanism of action, potentially identifying new biomarkers to monitor treatment efficacy. progeromics-ejprd2023.eu

Computational Chemistry and In Silico Screening for New Analogues

The development of this compound was itself an optimization process, evolving from a precursor molecule, JH4, which had favorable effects but poor pharmacokinetic properties. nih.govresearchgate.net this compound (SLC-D011) was developed through chemical modifications of JH4 to improve its stability and in vivo performance. nih.govresearchgate.net This process highlights the utility of medicinal chemistry in drug development.

Future advancements will heavily rely on computational chemistry and in silico screening to accelerate the discovery of new and improved analogues.

Pharmacophore Modeling: As has been done for other compounds targeting progeria, a pharmacophore model of this compound can be generated. scispace.comnih.gov This model defines the essential three-dimensional chemical features necessary for its biological activity. This 3D query can then be used to rapidly screen large virtual libraries of chemical compounds to identify new molecules that fit the model and are likely to have similar or improved activity. scispace.comnih.gov

Molecular Docking and Dynamics: In silico docking simulations can predict how new analogues bind to progerin and inhibit its interaction with lamin A. Molecular dynamics simulations can further refine these predictions by modeling the behavior of the compound in the binding pocket over time, providing insights into the stability of the interaction.

Structure-Activity Relationship (SAR) Studies: By computationally designing and virtually screening new analogues with slight chemical modifications, researchers can predict how these changes will affect the compound's activity, solubility, and metabolic stability. This in silico SAR can guide the synthesis of only the most promising new compounds, saving significant time and resources.

These computational methods offer a powerful toolkit for rationally designing the next generation of progerin inhibitors with enhanced potency, selectivity, and drug-like properties. researchgate.net

Q & A

Q. What validation criteria should guide the selection of disease models for evaluating this compound's therapeutic potential across different pathophysiological contexts?

- Methodological Answer: Prioritize models with humanized targets or patient-derived xenografts. Benchmark against clinical biomarkers (e.g., serum cytokine levels in inflammatory diseases). Use multi-omics profiling to confirm pathway engagement aligns with human disease signatures .

Data Analysis & Contradiction Resolution

Q. How can researchers address confounding variables in epidemiological studies investigating this compound's association with rare adverse events?

Q. What statistical models are most robust for analyzing non-linear dose-response relationships in this compound's toxicity assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.